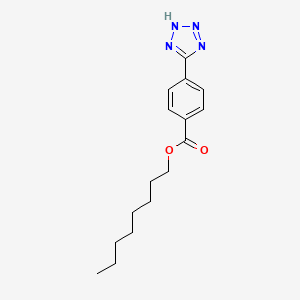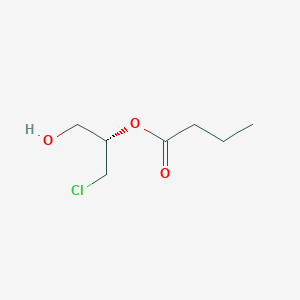
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate typically involves the esterification of (2S)-1-chloro-3-hydroxypropan-2-ol with butanoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of (2S)-1-Chloro-3-hydroxypropan-2-yl butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, resulting in the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Another ester with a similar structure but different alkyl group.
Methyl butanoate: Similar ester with a methyl group instead of a chloro-hydroxypropyl group.
Butyl acetate: An ester with a similar carbon chain length but different functional groups.
Uniqueness
(2S)-1-Chloro-3-hydroxypropan-2-yl butanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the propyl chain
Properties
CAS No. |
653570-62-8 |
|---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
[(2S)-1-chloro-3-hydroxypropan-2-yl] butanoate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-7(10)11-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
XQHPGHTXEJJZRL-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H](CO)CCl |
Canonical SMILES |
CCCC(=O)OC(CO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


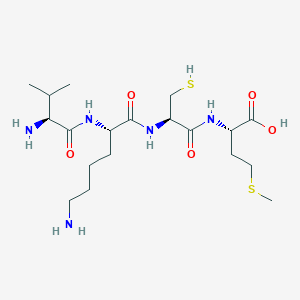
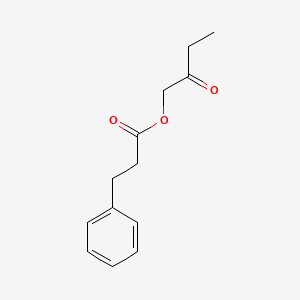

![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)

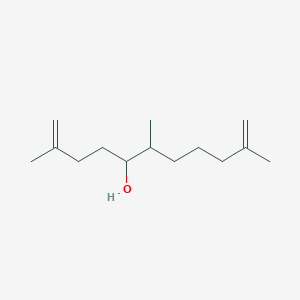
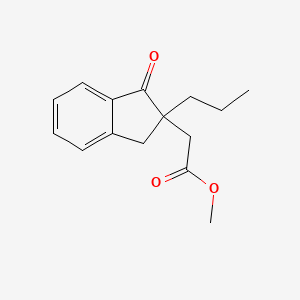
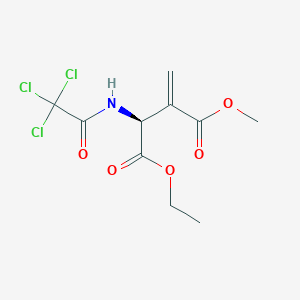
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
acetyl}glycine](/img/structure/B12524534.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
